3,5-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
CAS No.: 1421495-08-0
Cat. No.: VC4171969
Molecular Formula: C17H26N2O4
Molecular Weight: 322.405
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421495-08-0 |
|---|---|
| Molecular Formula | C17H26N2O4 |
| Molecular Weight | 322.405 |
| IUPAC Name | 3,5-dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide |
| Standard InChI | InChI=1S/C17H26N2O4/c1-21-9-8-19-6-4-14(5-7-19)18-17(20)13-10-15(22-2)12-16(11-13)23-3/h10-12,14H,4-9H2,1-3H3,(H,18,20) |
| Standard InChI Key | JKYBYARWINUAFR-UHFFFAOYSA-N |
| SMILES | COCCN1CCC(CC1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Introduction
Potential Applications
While specific applications of 3,5-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide are not documented, compounds within the benzamide class have been explored for various therapeutic uses:
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Neurological Effects: Some benzamides have been studied for their potential in treating neurological disorders due to their interaction with neurotransmitter systems.
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Inflammatory Conditions: Benzamides may exhibit anti-inflammatory properties, making them candidates for treating conditions involving inflammation.
Synthesis and Chemical Reactions
The synthesis of benzamide derivatives typically involves the reaction of a benzoyl chloride with an amine. For 3,5-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide, the synthesis would likely involve:
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Starting Materials: 3,5-Dimethoxybenzoyl chloride and 1-(2-methoxyethyl)piperidin-4-amine.
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Reaction Conditions: The reaction might be carried out in a solvent like dichloromethane or tetrahydrofuran, using a base to facilitate the coupling.
Data Tables
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | - | - |
| Molecular Weight | - | g/mol |
| Melting Point | - | °C |
| Boiling Point | - | °C |
| Solubility | - | - |
Research Findings and Future Directions
Due to the absence of specific research findings on 3,5-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide, future studies could focus on its synthesis, pharmacological profiling, and potential therapeutic applications. This would involve in vitro and in vivo experiments to assess its efficacy and safety.
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